PNMT Inhibitory Potency: 4-Methyl Substitution Confers 3.4-Fold Superior Activity vs. 4-Methoxy Analog
In a head-to-head comparative study of substituted benzamide derivatives evaluating enzyme inhibitory activity, 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide (designated compound 5b with 4-Me substitution) exhibited an IC₅₀ of 29.1 ± 3.8 μM, whereas the corresponding 4-methoxy-substituted analog (compound 5e with 4-OMe substitution) demonstrated an IC₅₀ of 149 ± 43 μM [1]. This constitutes a 5.1-fold reduction in inhibitory potency when the methyl group is replaced with methoxy. Notably, this comparison directly addresses a common procurement question: can a 4-methoxy phenylethynylbenzamide substitute for the 4-methyl derivative? The data definitively demonstrate they are not functionally interchangeable.
| Evidence Dimension | Enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 29.1 ± 3.8 μM |
| Comparator Or Baseline | 4-methoxy analog (compound 5e): 149 ± 43 μM |
| Quantified Difference | 5.1-fold lower potency for 4-methoxy analog; Δ = 119.9 μM (target compound 5.1× more potent) |
| Conditions | In vitro enzyme inhibition assay; benzamide derivative series |
Why This Matters
This direct comparator data enables rational procurement decisions by quantifying the functional consequence of substituting a 4-methoxy group for a 4-methyl group in phenylethynylbenzamide-based studies.
- [1] J Med Chem. 2009 Aug 27;52(16):5228-5240. Table 1: Structure and activity of substituted benzamide derivatives. View Source
